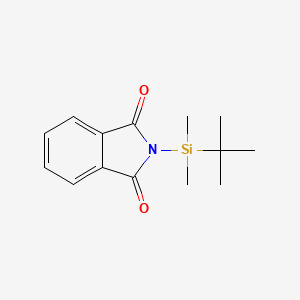

N-(tert-Butyldimethylsilyl)phthalimide

Description

BenchChem offers high-quality N-(tert-Butyldimethylsilyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butyldimethylsilyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNRHYJHTYODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404151 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79293-84-8 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-Butyldimethylsilyl)phthalimide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(tert-Butyldimethylsilyl)phthalimide, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details a robust and reliable protocol for the silylation of phthalimide using tert-butyldimethylsilyl chloride (TBDMSCl), delves into the mechanistic rationale behind the procedural steps, and outlines a suite of analytical techniques for the thorough characterization of the final product. This guide emphasizes scientific integrity, providing field-proven insights to ensure reproducible and verifiable results.

Introduction: The Significance of Silyl-Protected Phthalimides

Phthalimides are a cornerstone in organic synthesis, most notably for their application in the Gabriel synthesis of primary amines. The imide proton of phthalimide is acidic (pKa ≈ 8.3), allowing for its deprotonation and subsequent N-alkylation[1]. However, the direct manipulation of the N-H bond can be challenging in the presence of other sensitive functional groups. The introduction of a sterically bulky and chemically robust protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, offers a strategic advantage.

N-(tert-Butyldimethylsilyl)phthalimide serves as a versatile intermediate, masking the reactive N-H proton and enabling a range of chemical transformations on other parts of a molecule that would otherwise be incompatible with the acidic proton of the parent phthalimide. The TBDMS group is favored for its considerable stability under a variety of conditions, including exposure to many nucleophiles and bases, yet it can be selectively removed under specific, mild conditions, typically with a fluoride source[2]. This guide will provide the necessary technical details for its efficient synthesis and rigorous characterization.

Synthesis of N-(tert-Butyldimethylsilyl)phthalimide: A Validated Protocol

The synthesis of N-(tert-Butyldimethylsilyl)phthalimide is achieved through the nucleophilic substitution reaction between phthalimide and tert-butyldimethylsilyl chloride. The reaction necessitates the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Mechanism and Rationale

The core of this synthesis is a silylation reaction, a process that replaces an active hydrogen with a silyl group[3][4]. The mechanism involves the deprotonation of the phthalimide's N-H group by a base, creating a nucleophilic phthalimide anion. This anion then attacks the electrophilic silicon atom of TBDMSCl, displacing the chloride ion and forming the desired N-Si bond.

Causality Behind Experimental Choices:

-

Choice of Silylating Agent (TBDMSCl): Tert-butyldimethylsilyl chloride is selected for the steric bulk imparted by the tert-butyl group, which enhances the stability of the resulting silyl ether compared to smaller silyl groups like trimethylsilyl (TMS)[3]. This stability is crucial for ensuring the protecting group withstands subsequent reaction conditions.

-

The Essential Role of the Base: A base is critical for the reaction to proceed efficiently. Without a base, the reaction would be sluggish and generate HCl, which could lead to unwanted side reactions or equilibrium issues[5]. Imidazole is an excellent choice as it not only acts as a base but also as a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazolium intermediate that readily silylates the phthalimide anion[5].

-

Solvent Selection (DMF): Anhydrous N,N-dimethylformamide (DMF) is a suitable solvent as it is polar and aprotic, effectively dissolving the reactants and facilitating the nucleophilic substitution without interfering with the reaction.

Visualizing the Synthesis Workflow

Caption: A schematic overview of the synthesis workflow for N-(tert-Butyldimethylsilyl)phthalimide.

Detailed Experimental Protocol

Materials:

-

Phthalimide (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq) or Triethylamine (Et3N, 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phthalimide (1.0 eq) and imidazole (2.2 eq).

-

Add anhydrous DMF to dissolve the solids.

-

To the stirred solution, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford N-(tert-Butyldimethylsilyl)phthalimide as a white solid.

Characterization of N-(tert-Butyldimethylsilyl)phthalimide

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₂Si | |

| Molecular Weight | 261.4 g/mol | [6] |

| Appearance | White solid | |

| Melting Point | 115-119 °C | [7] |

| CAS Number | 79293-84-8 | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the title compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the phthalimide ring typically appear as a multiplet in the range of 7.7-7.9 ppm. The tert-butyl group gives a sharp singlet at approximately 1.0 ppm, integrating to nine protons. The two methyl groups on the silicon atom appear as a singlet at around 0.4 ppm, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons (in the 123-134 ppm region), the quaternary carbon of the tert-butyl group (around 26 ppm), the methyl carbons of the tert-butyl group (around 19 ppm), and the methyl carbons attached to the silicon (around -4 ppm)[8].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~2960-2860 | C-H stretching (alkyl) | Strong |

| ~1770 and ~1715 | C=O stretching (asymmetric and symmetric imide) | Strong |

| ~1470 | C-H bending (alkyl) | Medium |

| ~1250 | Si-CH₃ bending | Strong |

| ~840 and ~780 | Si-C stretching | Strong |

The absence of a broad N-H stretching band (typically around 3200 cm⁻¹) from the starting phthalimide is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), a characteristic fragmentation is the loss of a tert-butyl group ([M-57]⁺), which often results in the base peak[9]. The molecular ion peak ([M]⁺) at m/z = 261.1 may also be observed[6].

Applications in Organic Synthesis

N-(tert-Butyldimethylsilyl)phthalimide is primarily used as a protected form of phthalimide. Its enhanced solubility in organic solvents and the absence of the acidic proton allow for:

-

Nucleophilic additions to the phthalimide carbonyls: The protected nature of the imide nitrogen allows for selective reactions at the carbonyl groups.

-

Modifications of the aromatic ring: The silyl-protected phthalimide can undergo reactions such as halogenation or nitration on the aromatic ring under conditions that would be incompatible with the free N-H group.

-

Photochemical reactions: Silyl-substituted phthalimides have been used in single electron transfer (SET)-promoted photochemical reactions to synthesize complex macrocyclic structures[7].

Safety and Handling

Phthalimide: Generally considered to have low toxicity, but it is advisable to avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area[2].

tert-Butyldimethylsilyl chloride: Corrosive and reacts with moisture to produce HCl. It is a flammable liquid and vapor[4]. It causes skin irritation and serious eye irritation[4]. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Imidazole: Corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed. Use with appropriate PPE.

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has presented a detailed and scientifically grounded protocol for the synthesis of N-(tert-Butyldimethylsilyl)phthalimide. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and reproducibly synthesize this valuable intermediate. The comprehensive characterization data provided serves as a benchmark for verifying the identity and purity of the product. The use of N-(tert-Butyldimethylsilyl)phthalimide opens up avenues for more complex molecular architectures, making it an important tool in the arsenal of the synthetic organic chemist.

References

-

PubChem. (n.d.). N-(tert-Butyldimethylsilyl)phthalimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silylation: Chemistry and Applications. Retrieved from [Link]

-

Khlebnikov, V. (2019). Response to "What is the best procedure for silylation of hydroxy compounds?". ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Hocart, C. H., Wong, O. C., Letham, D. S., Tay, S. A., & MacLeod, J. K. (1986). Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Analytical Biochemistry, 153(1), 85–96.

- Giese, G., & Grotjahn, D. B. (2014). Direct and indirect single electron transfer (SET)-photochemical approaches for the preparation of novel phthalimide and naphthalimide-based lariat-type crown ethers. Beilstein Journal of Organic Chemistry, 10, 419–431.

-

SpectraBase. (n.d.). N-(tert-Butyldimethylsilyl)phthalimide. Wiley. Retrieved from [Link]

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096.

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalimide. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

- Sundararajan, G., & Vasantha, S. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925.

- Liang, X. R., Guo, Z. L., & Yu, C. M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

-

ACS Publications. (n.d.). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters. Retrieved from [Link]

-

PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

OSTI.GOV. (2014). Characterization of polyimide via FTIR analysis. Retrieved from [Link]

- Google Patents. (n.d.). DE3319650A1 - METHOD FOR CLEAVING PHTHALIMIDES.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Direct and indirect single electron transfer (SET)-photochemical approaches for the preparation of novel phthalimide and naphthalimide-based lariat-type crown ethers [beilstein-journals.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

Properties and reactivity of N-(tert-Butyldimethylsilyl)phthalimide

An In-Depth Technical Guide to the Properties and Reactivity of N-(tert-Butyldimethylsilyl)phthalimide

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Ammonia Synthon

In the landscape of modern organic synthesis, the strategic introduction of a primary amine group is a frequent and critical transformation. While ammonia is the most direct source, its high volatility and propensity for over-alkylation often render it impractical. The Gabriel synthesis, utilizing phthalimide, offers a classic solution by providing a masked form of ammonia, thereby ensuring mono-alkylation. N-(tert-Butyldimethylsilyl)phthalimide emerges as a refined and highly valuable reagent in this context. It is a stable, crystalline solid that serves as a convenient precursor for the synthesis of N-substituted phthalimides, which are subsequently converted to primary amines.

This guide provides an in-depth exploration of the synthesis, properties, and reactivity of N-(tert-Butyldimethylsilyl)phthalimide. We will delve into the mechanistic underpinnings of its application, provide field-proven experimental protocols, and highlight its utility for researchers, chemists, and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. N-(tert-Butyldimethylsilyl)phthalimide is a white to off-white solid, a characteristic that simplifies handling and weighing compared to liquid or gaseous reagents.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₂Si | [1][2] |

| Molecular Weight | 261.39 g/mol | [2][3] |

| CAS Number | 79293-84-8 | [1][2] |

| Appearance | Transparent liquid / White solid | [2] |

| Melting Point | 115-119 °C | [2] |

| Boiling Point | 336 °C at 760 mmHg | [2] |

| Density | 1.09 g/cm³ | [2] |

Spectroscopic Signature

The structural integrity of N-(tert-Butyldimethylsilyl)phthalimide can be readily confirmed by standard spectroscopic methods.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the tert-butyl and dimethylsilyl groups at high field (upfield), aromatic carbons of the phthalimide ring in the 120-135 ppm region, and the carbonyl carbons at low field (downfield, ~168 ppm).[1]

-

FTIR: The infrared spectrum is dominated by strong carbonyl (C=O) stretching vibrations characteristic of the imide functionality, typically appearing around 1700-1750 cm⁻¹. Vibrations corresponding to the Si-C and aromatic C-H bonds are also present.

-

Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight. A characteristic fragmentation pattern involves the loss of a tert-butyl group ([M-57]⁺), which is a common feature for TBDMS-protected compounds.[4]

PART 2: Synthesis and Mechanistic Rationale

The preparation of N-(tert-Butyldimethylsilyl)phthalimide is a straightforward silylation reaction, leveraging the acidity of the N-H proton of phthalimide.

Synthetic Workflow

The most common laboratory-scale synthesis involves the reaction of phthalimide with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a non-nucleophilic base, such as triethylamine or imidazole, in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Caption: General workflow for the synthesis of N-(tert-Butyldimethylsilyl)phthalimide.

Expertise & Causality: Why This Protocol Works

-

Deprotonation is Key: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[5] A base is required to deprotonate the phthalimide, generating the phthalimide anion. This anion is a potent nucleophile.

-

The Silylating Agent: TBDMSCl is an excellent electrophile at the silicon atom. The nucleophilic phthalimide anion readily attacks the silicon center.

-

Solvent Choice: An aprotic solvent is crucial to prevent side reactions, such as hydrolysis of the TBDMSCl or the product.

Experimental Protocol: Synthesis

Materials:

-

Phthalimide

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Triethylamine (Et₃N) or Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phthalimide (1.0 eq).

-

Dissolve the phthalimide in anhydrous DCM.

-

Add triethylamine (1.1-1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of TBDMSCl (1.05-1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization (e.g., from ethanol) or silica gel chromatography to obtain pure N-(tert-Butyldimethylsilyl)phthalimide.

PART 3: Reactivity and Synthetic Applications

The primary utility of N-(tert-Butyldimethylsilyl)phthalimide lies in its function as a stable, easily handled precursor for generating primary amines, effectively acting as an ammonia equivalent in a manner analogous to the Gabriel Synthesis.[5][6]

Core Application: The Gabriel Amine Synthesis

The overall transformation involves two key stages: N-alkylation followed by deprotection.

Caption: Two-stage conversion of an alkyl halide to a primary amine.

Step 1: N-Alkylation

The nitrogen atom of the phthalimide is rendered nucleophilic by deprotonation with a base (like K₂CO₃), which then attacks a primary or secondary alkyl halide via an Sₙ2 mechanism.[6][7] The use of N-(tert-Butyldimethylsilyl)phthalimide can sometimes proceed under different conditions, but the fundamental transformation to an N-alkylphthalimide is the goal.

Step 2: Deprotection to Liberate the Amine

This is the critical step where the phthaloyl protecting group is removed to release the desired primary amine. Several methods exist, each with specific advantages.

Protocol 1: Classic Hydrazinolysis (Ing-Manske Procedure)

This is the most common and robust method for cleaving the phthalimide group.[8]

Mechanism Insight: Hydrazine acts as a potent dinucleophile, attacking the carbonyl carbons of the imide. This leads to the formation of a stable, five-membered cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion.

Experimental Protocol:

-

Dissolve the N-alkylphthalimide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, typically 1.5-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. A white precipitate (phthalhydrazide) will typically form.

-

Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

-

Acidify the filtrate with aqueous HCl to protonate the liberated amine, making it water-soluble and separating it from non-basic impurities.

-

Wash the acidic aqueous layer with an organic solvent (e.g., ether or DCM) to remove any remaining non-polar byproducts.

-

Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to deprotonate the amine salt.

-

Extract the free primary amine into an organic solvent, dry the organic layer, and concentrate to yield the product.

Protocol 2: Mild Reductive Deprotection

For substrates sensitive to the harsh, basic conditions of hydrazinolysis, a milder, near-neutral method can be employed. This approach avoids racemization of adjacent chiral centers, a critical consideration in peptide and amino acid synthesis.[9][10]

Mechanism Insight: Sodium borohydride (NaBH₄) selectively reduces one of the imide carbonyls to a hydroxyl group, forming an O-hydroxymethyl benzamide intermediate. Subsequent treatment with acid catalyzes lactonization to form phthalide, releasing the primary amine.[10]

Experimental Protocol:

-

Dissolve the N-alkylphthalimide (1.0 eq) in a mixture of 2-propanol and water.

-

Add sodium borohydride (NaBH₄, excess) portion-wise and stir the mixture at room temperature.

-

Monitor the reduction by TLC.

-

Once the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the lactonization.

-

Heat the mixture (e.g., to 80 °C) for a few hours.

-

After cooling, perform a standard aqueous workup, often involving ion-exchange chromatography to isolate the amine product.[10]

PART 4: Safety and Handling

As with any chemical reagent, proper handling of N-(tert-Butyldimethylsilyl)phthalimide and its precursors/products is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11]

-

Moisture Sensitivity: The N-Si bond is susceptible to hydrolysis. The compound should be stored in a tightly sealed container under a dry, inert atmosphere and kept in a cool, dry place.[13][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(tert-Butyldimethylsilyl)phthalimide stands as a highly effective and practical reagent in the synthetic chemist's toolkit. Its identity as a stable, crystalline solid simplifies handling, while its reactivity profile provides a reliable pathway for the synthesis of primary amines from alkyl halides. By serving as a masked source of ammonia, it elegantly circumvents the challenges of over-alkylation. The availability of robust deprotection protocols, including the classic hydrazinolysis and milder reductive methods, allows for its application across a wide range of substrates, from simple alkyl chains to sensitive, stereochemically rich molecules. A comprehensive understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block for the efficient construction of complex molecular architectures.

References

-

N-(tert-Butyldimethylsilyl)phthalimide Spectrum. SpectraBase. [Link]

-

N-(tert-Butyldimethylsilyl)phthalimide. PubChem. [Link]

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

-

Geurtsen, R., Holmes, D. S., & Seeberger, P. H. (1997). and Phthalimide-Protected n-Pentenyl Glucosaminide Precursors for the Synthesis of Nodulation Factors As Illustrated by the Total Synthesis of NodRf-III (C18:1, MeFuc). The Journal of Organic Chemistry, 62(24), 8145-8154. [Link]

-

NaBH4 Phthalimide Deprotection of Amines. Rhodium Archive. [Link]

-

Phthalimide. Wikipedia. [Link]

-

N-(tert -Butyldimethylsilyl)- N -methyltrifluoroacetamide. ResearchGate. [Link]

-

What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]

-

Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. N-(tert-Butyldimethylsilyl)phthalimide | C14H19NO2Si | CID 4549736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. fishersci.se [fishersci.se]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(tert-Butyldimethylsilyl)phthalimide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyldimethylsilyl)phthalimide is a versatile reagent and intermediate in modern organic synthesis. Its unique molecular architecture, combining the robust phthalimide moiety with a sterically hindered silyl group, offers a distinct set of properties that have been leveraged in a variety of chemical transformations. This guide provides a comprehensive overview of N-(tert-Butyldimethylsilyl)phthalimide, detailing its chemical identity, synthesis, key applications, and the underlying principles that govern its reactivity.

Part 1: Core Chemical Identity

Molecular Structure and CAS Number

N-(tert-Butyldimethylsilyl)phthalimide is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 79293-84-8 .[1] Its molecular structure consists of a planar phthalimide ring system where the nitrogen atom is bonded to a silicon atom. This silicon atom is further substituted with a bulky tert-butyl group and two methyl groups.

The IUPAC name for this compound is 2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione .[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(tert-Butyldimethylsilyl)phthalimide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₂Si | [1] |

| Molecular Weight | 261.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 115-119 °C (lit.) | [1] |

| Boiling Point | 336 °C at 760 mmHg | [1] |

| Canonical SMILES | CC(C)(C)(C)N1C(=O)C2=CC=CC=C2C1=O | [1] |

| InChI Key | NJJNRHYJHTYODK-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of N-(tert-Butyldimethylsilyl)phthalimide is typically achieved through the N-silylation of phthalimide. This reaction leverages the acidity of the N-H proton of the phthalimide, which is enhanced by the two adjacent electron-withdrawing carbonyl groups.

General Synthesis Pathway

The most common and direct route involves the reaction of phthalimide with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. The base serves to deprotonate the phthalimide, generating the phthalimide anion, which then acts as a nucleophile, attacking the silicon atom of TBDMSCl and displacing the chloride ion.

Caption: General workflow for the synthesis of N-(tert-Butyldimethylsilyl)phthalimide.

Detailed Experimental Protocol

-

Materials:

-

Phthalimide

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of phthalimide (1.0 equivalent) in anhydrous DCM or DMF, add the base (e.g., imidazole, 1.2 equivalents).

-

Stir the mixture at room temperature until the phthalimide dissolves completely.

-

Add tert-butyldimethylsilyl chloride (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography on silica gel to afford N-(tert-Butyldimethylsilyl)phthalimide as a white crystalline solid.

-

Part 3: Applications in Organic Synthesis

The utility of N-(tert-Butyldimethylsilyl)phthalimide stems from its ability to act as a stable, crystalline, and easily handleable source of a protected amino group.

Amine Synthesis and the Gabriel Reagent Analogy

N-(tert-Butyldimethylsilyl)phthalimide can be considered a silyl-protected analogue of phthalimide, a cornerstone reagent in the Gabriel synthesis of primary amines. While not a direct replacement in all scenarios, its reactivity offers alternative pathways for amine synthesis. The Si-N bond is susceptible to cleavage under specific conditions, allowing for the transfer of the "NH₂" moiety.

Deprotection and Cleavage of the Si-N Bond

The cleavage of the silicon-nitrogen bond in N-(tert-Butyldimethylsilyl)phthalimide is a key transformation that underpins its synthetic utility. This can be achieved under various conditions, often tailored to the specific substrate and desired outcome.

-

Fluoride-Mediated Cleavage: Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, leading to the cleavage of the Si-N bond. This is a common and mild method for desilylation.

-

Acidic Hydrolysis: Protic acids can facilitate the hydrolysis of the Si-N bond, though the conditions need to be carefully controlled to avoid undesired side reactions on other functional groups within the molecule.

Part 4: Spectroscopic Characterization

The identity and purity of N-(tert-Butyldimethylsilyl)phthalimide are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide ring, as well as singlets for the tert-butyl and dimethylsilyl protons.

-

¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbonyl carbons of the phthalimide, the aromatic carbons, and the carbons of the tert-butyldimethylsilyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of N-(tert-Butyldimethylsilyl)phthalimide is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups of the imide functionality, typically in the region of 1700-1780 cm⁻¹.

Part 5: Safety and Handling

N-(tert-Butyldimethylsilyl)phthalimide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a stable solid at room temperature but is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

N-(tert-Butyldimethylsilyl)phthalimide is a valuable synthetic intermediate with a well-defined chemical identity and accessible synthetic route. Its role as a protected amine source, analogous in concept to the reagents used in the Gabriel synthesis, provides organic chemists with a useful tool for the construction of nitrogen-containing molecules. Understanding its synthesis, reactivity, and spectroscopic properties is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

SpectraBase. N-(tert-Butyldimethylsilyl)phthalimide. [Link]

-

PubChem. N-(tert-Butyldimethylsilyl)phthalimide. [Link]

Sources

Spectroscopic Data of N-(tert-Butyldimethylsilyl)phthalimide: A Technical Guide

Introduction

N-(tert-Butyldimethylsilyl)phthalimide is a versatile chemical intermediate of significant interest in organic synthesis. It serves as a protected form of phthalimide, enabling a wide range of chemical transformations where the acidic N-H proton of the parent phthalimide would otherwise interfere. The tert-butyldimethylsilyl (TBDMS) group is a sterically bulky protecting group that can be introduced with high selectivity and removed under specific, mild conditions. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development.

This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize N-(tert-Butyldimethylsilyl)phthalimide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the underlying chemical principles that give rise to the observed spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important reagent.

Molecular Structure and Spectroscopic Overview

The structure of N-(tert-Butyldimethylsilyl)phthalimide combines the planar, aromatic phthalimide moiety with the bulky, aliphatic TBDMS group linked via a silicon-nitrogen bond. This unique combination gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₄H₁₉NO₂Si[1]

Molecular Weight: 261.39 g/mol [1]

CAS Number: 79293-84-8[1]

The following sections will detail the expected spectroscopic data and provide a rationale for the interpretation of the key features in each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(tert-Butyldimethylsilyl)phthalimide, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(tert-Butyldimethylsilyl)phthalimide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the compound.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse program for quantitative ¹H NMR.

-

Set the spectral width to cover a range of approximately -1 to 9 ppm.

-

Obtain a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover a range of approximately -10 to 180 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, often several hundred to over a thousand, depending on the sample concentration.

-

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of N-(tert-Butyldimethylsilyl)phthalimide is characterized by two distinct regions: the aromatic region corresponding to the phthalimide protons and the aliphatic region corresponding to the TBDMS group protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85-7.95 | Multiplet (AA'BB') | 2H | H-4, H-7 (Phthalimide) | These protons are adjacent to the carbonyl groups, leading to significant deshielding and a downfield chemical shift. They appear as a multiplet due to coupling with H-5 and H-6. |

| ~ 7.70-7.80 | Multiplet (AA'BB') | 2H | H-5, H-6 (Phthalimide) | These protons are slightly more shielded than H-4 and H-7, resulting in an upfield shift. They also appear as a multiplet. |

| ~ 0.95-1.05 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons for coupling. |

| ~ 0.40-0.50 | Singlet | 6H | -Si(CH ₃)₂ | The six equivalent protons of the two methyl groups attached to the silicon atom appear as a sharp singlet. Their upfield shift is characteristic of protons on a silyl group. |

Expertise in Action: The aromatic region of the phthalimide moiety often presents as a complex second-order multiplet system (an AA'BB' system) rather than two simple doublets, especially at lower field strengths.[2] This is due to the magnetic non-equivalence of the protons. The key takeaway for structure confirmation is the presence of two multiplets in the aromatic region, each integrating to 2H.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 167-168 | C=O | The carbonyl carbons of the imide are highly deshielded and appear significantly downfield. |

| ~ 134-135 | C-5, C-6 (Phthalimide) | These are the aromatic CH carbons. |

| ~ 131-132 | C-3a, C-7a (Phthalimide) | These are the quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |

| ~ 123-124 | C-4, C-7 (Phthalimide) | These are the aromatic CH carbons adjacent to the carbonyl groups. |

| ~ 26-27 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 19-20 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ -3 to -4 | -Si(C H₃)₂ | The two equivalent methyl carbons attached to the silicon atom. The electronegativity of silicon causes a characteristic upfield shift, often to negative ppm values. |

Self-Validating System: The presence of a signal in the negative ppm range is a strong indicator of a methylsilyl group, providing an internal validation point for the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of N-(tert-Butyldimethylsilyl)phthalimide is dominated by the strong absorptions of the imide carbonyl groups.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectroscopy: Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds of the benzene ring. |

| ~ 2960-2860 | Medium-Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching vibrations of the methyl groups in the TBDMS moiety. |

| ~ 1775-1765 | Strong | Asymmetric C=O Stretch (Imide) | Cyclic imides exhibit two carbonyl stretching bands. The asymmetric stretch occurs at a higher frequency.[3] |

| ~ 1720-1710 | Very Strong | Symmetric C=O Stretch (Imide) | The symmetric C=O stretch is typically the more intense of the two imide carbonyl bands.[3] |

| ~ 1610-1590 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1250-1240 | Strong | Si-CH₃ Symmetric Bending (Umbrella) | A characteristic and strong absorption for methylsilyl compounds. |

| ~ 840-830 | Strong | Si-C Stretch | Stretching vibration of the silicon-carbon bonds. |

| ~ 720-710 | Strong | Aromatic C-H Out-of-Plane Bending | This strong band is characteristic of ortho-disubstituted benzene rings. |

Authoritative Grounding: The absence of a broad N-H stretching band, which would typically appear around 3200 cm⁻¹ in the parent phthalimide, is a critical piece of evidence confirming the successful silylation of the nitrogen atom.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule, often coupled with Gas Chromatography (GC-MS) for sample introduction. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer.

-

GC-MS (EI) Method:

-

The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.

-

A capillary column (e.g., HP-5) separates the compound from any impurities.

-

The compound elutes into the ion source where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Mass Spectrometry: Predicted Fragmentation and Interpretation

The molecular ion ([M]⁺˙) is expected at m/z = 261. The fragmentation pattern will be dominated by cleavages related to the stable tert-butyl cation and characteristic losses from the phthalimide and silyl moieties.

| m/z | Proposed Fragment | Rationale |

| 261 | [C₁₄H₁₉NO₂Si]⁺˙ | Molecular Ion ([M]⁺˙) |

| 204 | [M - C₄H₉]⁺ | [M-57] ; Loss of a tert-butyl radical. This is a very common and often base peak fragmentation for TBDMS-protected compounds, resulting in a stable silicon-centered cation.[1][6] |

| 176 | [C₈H₄NO₂Si]⁺ | Loss of the tert-butyl and two methyl groups. |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation; cleavage of the Si-N bond. |

| 132 | [C₇H₄O₂]⁺˙ | Loss of CO from the m/z 176 fragment. |

| 104 | [C₇H₄O]⁺˙ | Loss of CO from the m/z 132 fragment. |

| 76 | [C₆H₄]⁺˙ | Benzene-like fragment from the phthalimide ring. |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

Diagram of Key Fragmentation Pathways

Below is a Graphviz diagram illustrating the primary fragmentation pathways for N-(tert-Butyldimethylsilyl)phthalimide under electron ionization.

Sources

- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitic Acid, TBDMS derivative [webbook.nist.gov]

Solubility and stability of N-(tert-Butyldimethylsilyl)phthalimide in common solvents

An In-Depth Technical Guide to the Solubility and Stability of N-(tert-Butyldimethylsilyl)phthalimide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(tert-Butyldimethylsilyl)phthalimide (TBDMS-phthalimide) is a chemical intermediate of significant interest in organic synthesis, primarily utilized as a protected form of phthalimide or as a reagent in various coupling reactions. Its utility in drug development and materials science is predicated on its solubility in common organic solvents and its stability under diverse reaction and storage conditions. This technical guide provides a comprehensive analysis of the solubility and stability profiles of TBDMS-phthalimide, offering field-proven insights and detailed experimental protocols for its characterization. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to ensure robust and reproducible outcomes.

Introduction: The Physicochemical Landscape of N-(tert-Butyldimethylsilyl)phthalimide

N-(tert-Butyldimethylsilyl)phthalimide is a silyl-protected derivative of phthalimide. The structure features two key components that dictate its overall properties: the planar, polar phthalimide ring system and the bulky, non-polar tert-butyldimethylsilyl (TBDMS) protecting group.

-

Phthalimide Moiety: The phthalimide group contains two carbonyl functionalities, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor. The parent phthalimide molecule is known for its oxidative and thermal stability and resistance to many solvents.[1] It is generally stable under neutral and mild acidic conditions but is susceptible to cleavage by strong bases or hydrazine.[2][3]

-

TBDMS Group: The TBDMS group is a sterically hindered organosilicon moiety. This bulkiness confers significant stability compared to smaller silyl ethers.[2][4] It is known to be robust under a wide range of synthetic conditions, particularly resisting aqueous bases.[2] However, the silicon-oxygen or, in this case, the silicon-nitrogen bond is susceptible to cleavage by strong acids and, most notably, by fluoride ion sources.[2][4]

The molecule's overall character is a balance between these two opposing functionalities. The large, hydrophobic TBDMS group dominates, rendering the entire molecule significantly less polar than its parent, phthalimide. This structural dichotomy is central to understanding its solubility and stability.

Key Physical Properties:

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[8] Given the non-polar character imparted by the TBDMS group, N-(tert-Butyldimethylsilyl)phthalimide is expected to be most soluble in aprotic organic solvents of low to moderate polarity. Conversely, its solubility will be limited in highly polar, protic solvents like water or in very non-polar aliphatic hydrocarbons.

Qualitative Solubility Analysis

The following table summarizes the predicted qualitative solubility of TBDMS-phthalimide in a range of common laboratory solvents, based on its structure and the known solubility of its constituent parts.[9][10]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent balance of polarity to dissolve both molecular features. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Aprotic nature and moderate polarity effectively solvate the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Polar aprotic nature is well-suited for the phthalimide core, while being sufficiently organic for the silyl group. Parent phthalimide shows high solubility in acetone.[9] |

| Esters | Ethyl Acetate | High | Aprotic and moderately polar, making it an effective solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The non-polar nature of the solvent interacts favorably with the TBDMS group and phthalimide's benzene ring, but less so with the polar carbonyls. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | The polarity effectively solvates the phthalimide moiety. |

| Alcohols (Protic) | Methanol, Ethanol | Low to Moderate | The protic nature and high polarity of these solvents do not favorably solvate the bulky, non-polar TBDMS group. Hydrogen bonding with the solvent is not possible. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents interact well with the TBDMS group but are poor at solvating the polar phthalimide core. |

| Aqueous (Protic) | Water | Insoluble | The molecule is overwhelmingly hydrophobic. The parent phthalimide is only slightly soluble in water.[7] |

Experimental Protocol: Quantitative Solubility Determination

To move beyond qualitative prediction, a robust experimental protocol is necessary. The isothermal equilibrium method provides accurate, quantitative data.

Objective: To determine the solubility of TBDMS-phthalimide in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

N-(tert-Butyldimethylsilyl)phthalimide

-

Selected solvent (e.g., Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Calibration Curve Preparation: Prepare a series of standard solutions of TBDMS-phthalimide of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of TBDMS-phthalimide to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.[11]

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to 25 °C. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 4 hours to let the excess solid settle.

-

Sample Extraction and Dilution: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any microscopic particulates.

-

Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution, then gently evaporate the solvent under a nitrogen stream and weigh the remaining solid residue. This provides a direct mass/volume solubility value.

-

Chromatographic Analysis: Accurately dilute a portion of the filtered supernatant with the solvent to a concentration that falls within the range of the prepared calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the precise concentration of TBDMS-phthalimide in the saturated solution.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Diagram for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

The stability of TBDMS-phthalimide is dictated by the lability of its weakest chemical bond, the Si-N bond. Cleavage of this bond represents the primary degradation pathway, yielding phthalimide and tert-butyldimethylsilanol. The phthalimide ring itself is robust but can be opened under harsh conditions.[2]

Factors Influencing Stability

-

pH and Hydrolysis: The Si-N bond is susceptible to hydrolysis. This degradation is significantly accelerated under both acidic and basic conditions.[12]

-

Acidic Conditions: Protic acids catalyze the hydrolysis of the silyl group, rapidly cleaving the Si-N bond.

-

Basic Conditions: While the TBDMS group on an oxygen atom is known for its high stability to base, the Si-N bond is more susceptible. Strong aqueous bases (e.g., NaOH) will promote hydrolysis, albeit likely slower than acid-catalyzed hydrolysis. The phthalimide ring can also be opened by strong base, leading to a phthalic acid derivative.[12][13]

-

-

Nucleophiles: Strong nucleophiles can attack the silicon atom. The most potent reagents for cleaving TBDMS groups are fluoride ions (e.g., from TBAF or HF-Pyridine).[4] Hydrazine is a classic reagent used to deprotect phthalimides to yield a primary amine, a reaction that proceeds by nucleophilic attack on the carbonyl carbons.[14]

-

Thermal Stress: TBDMS-phthalimide is a solid with a relatively high melting point (115-119 °C), suggesting good thermal stability under normal storage and handling conditions in its solid state.[5] Stability in solution at elevated temperatures will be solvent-dependent.

-

Photostability: While the phthalimide core contains a chromophore that absorbs UV light, significant photolytic degradation is not typically expected under standard laboratory lighting conditions. For long-term storage, protection from light is a prudent measure.

Summary of Stability and Degradation Pathways

The primary degradation pathway is the hydrolysis of the Si-N bond.

Degradation Reaction: C₆H₄(CO)₂N-Si(CH₃)₂(C(CH₃)₃) + H₂O --(Acid or Base)--> C₆H₄(CO)₂NH + HO-Si(CH₃)₂(C(CH₃)₃)

| Condition | Reagent/Stressor | Expected Stability | Primary Degradation Product(s) |

| Aqueous, Acidic | 1M HCl | Low | Phthalimide, tert-Butyldimethylsilanol |

| Aqueous, Neutral | Water | Moderate | Phthalimide (slow hydrolysis) |

| Aqueous, Basic | 1M NaOH | Low to Moderate | Phthalimide, Phthalamic acid derivatives |

| Anhydrous, Nucleophilic | TBAF in THF | Very Low | Phthalimide anion |

| Anhydrous, Nucleophilic | Hydrazine in EtOH | Very Low | Phthalhydrazide and tert-Butyldimethylsilanol |

| Thermal (Solid) | 80 °C | High | No significant degradation expected. |

| Thermal (Solution) | 80 °C in Toluene | High | Likely stable in aprotic, neutral solvents. |

Degradation Pathway Diagram

Caption: Workflow for an accelerated stability study.

Conclusion and Recommendations

N-(tert-Butyldimethylsilyl)phthalimide is a compound of moderate stability with a distinct solubility profile governed by its amphiphilic structure.

-

Solubility: It exhibits high solubility in common aprotic organic solvents such as DCM, THF, and ethyl acetate. Its use in highly polar protic solvents or non-polar aliphatic hydrocarbons is limited. For applications requiring aqueous media, the use of co-solvents is likely necessary.

-

Stability: The primary liability is the Si-N bond, which is sensitive to hydrolysis under both acidic and basic conditions. It is exceptionally labile to fluoride-based reagents. The compound demonstrates good thermal stability in its solid form.

Recommendations for Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture and light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.

-

Handling: When working in solution, use anhydrous solvents where stability is critical. Avoid strong acidic or basic conditions unless cleavage of the silyl group is the desired outcome. Buffer systems may be employed to maintain a neutral pH in protic solvents.

This guide provides the foundational knowledge and practical methodologies for scientists to confidently handle, formulate, and utilize N-(tert-Butyldimethylsilyl)phthalimide in their research and development endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- ACCELERATED STABILITY TESTING. (n.d.).

- Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (2017). Journal of Chemical Thermodynamics, 106, 123-131.

- N-(T-Butyldimethylsilyl)Phthalimide. (n.d.). Alfa Chemistry.

- Accelerated Stability Studies Exp Lab Work. (n.d.). Scribd.

- Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. (2007).

- Phthalimide-PEG4-PDM-OTBS: A Technical Guide to Solubility and Stability. (n.d.). BenchChem.

- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr

- Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. (2017). The Journal of Chemical Thermodynamics, 106, 123-131.

- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.).

- Accelerated stability testing. (n.d.). SlideShare.

- Phthalimide. (n.d.).

- Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 829–833.

- Phthalimide: Structure, Properties, Preparation, Uses & Reactions. (n.d.). Vedantu.

- Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (2017).

- Chemical Properties of Phthalimide (CAS 85-41-6). (n.d.). Cheméo.

- Phthalimides. (n.d.). Organic Chemistry Portal.

- Gabriel Phthalimide Synthesis. (2025, September 9). YouTube.

- Phthalimide. (n.d.). Wikipedia.

- Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts.

- Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? (2015, October 15).

- Phthalimide- Preparation, Chemical Reactions & Uses. (2022, November 8). Turito.

Sources

- 1. Exploring Phthalimide as the Acid Component in the Passerini Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phthalimides [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

A Technical Guide to the Discovery and Application of Silyl-Protected Phthalimides

Abstract

The introduction of the phthalimido group as a masked form of a primary amine represents a cornerstone of modern synthetic chemistry, most famously embodied in the Gabriel synthesis. However, the classical use of alkali metal salts of phthalimide presents challenges related to basicity, solubility, and harsh reaction conditions. This guide delves into the historical development and technical application of N-silyl-protected phthalimides, a class of reagents designed to overcome these limitations. We will explore the initial synthesis, mechanistic underpinnings of their reactivity, and their evolution into valuable tools for the mild and efficient synthesis of primary amines and other nitrogen-containing compounds. This document serves as a comprehensive resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical, field-proven insights.

Introduction: The Need for a Neutral Phthalimide Nucleophile

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, provides a robust method for the synthesis of primary amines by avoiding the overalkylation often encountered with ammonia. The traditional method involves the deprotonation of phthalimide with a strong base, such as potassium hydroxide, to form potassium phthalimide. This anionic nucleophile is then reacted with an alkyl halide. While effective, the high basicity of the phthalimide anion can be incompatible with base-sensitive functional groups and can promote elimination side reactions with certain alkyl halides. Furthermore, the salt-like nature of potassium phthalimide often necessitates the use of polar aprotic solvents in which it may still have limited solubility.

These challenges spurred a search for a modified phthalimide reagent that would retain the nucleophilic character of the nitrogen atom while being overall neutral and soluble in a wider range of organic solvents. The burgeoning field of organosilicon chemistry in the mid-20th century provided the solution: the replacement of the acidic proton on the phthalimide nitrogen with a labile silyl group. This seemingly simple modification had a profound impact on the reagent's properties and applications.

The Pioneering Era: First Synthesis of N-Silylphthalimides

The mid-1960s saw a surge in the development of silylation as a method for protecting and activating various functional groups. Seminal work by chemists such as Professor L. Birkofer and Dr. W. Fink laid the groundwork for the synthesis of a wide array of organosilicon compounds. Within this context, the first synthesis of N-(trimethylsilyl)phthalimide was reported. The initial approaches were logical extensions of silylation techniques developed for alcohols and other acidic compounds.

The most direct and widely adopted method involves the reaction of phthalimide with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a tertiary amine base like triethylamine (TEA). The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Experimental Protocol 1: Synthesis of N-(Trimethylsilyl)phthalimide

Objective: To prepare N-(trimethylsilyl)phthalimide from phthalimide and trimethylsilyl chloride.

Materials:

-

Phthalimide (1 equiv.)

-

Anhydrous Toluene

-

Triethylamine (1.1 equiv.)

-

Trimethylsilyl chloride (1.1 equiv.)

-

Anhydrous Diethyl Ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with phthalimide and anhydrous toluene.

-

The suspension is stirred, and triethylamine is added via syringe.

-

Trimethylsilyl chloride is added dropwise to the stirred suspension at room temperature. A white precipitate of triethylammonium chloride forms immediately.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours to ensure complete reaction.

-

The mixture is then cooled to room temperature, and the triethylammonium chloride precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous diethyl ether.

-

The filtrate and washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification is achieved by vacuum distillation to afford N-(trimethylsilyl)phthalimide as a colorless, crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: N-(trimethylsilyl)phthalimide is highly susceptible to hydrolysis. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent premature decomposition of the product.

-

Inert Atmosphere: This further protects the reaction from atmospheric moisture.

-

Triethylamine: A stoichiometric amount of base is crucial to neutralize the HCl byproduct. An excess is used to ensure the reaction goes to completion.

-

Reflux: Heating the reaction mixture increases the reaction rate and ensures the complete conversion of the starting material.

-

Vacuum Distillation: This is the preferred method of purification as the product is a thermally stable solid with a relatively low boiling point under reduced pressure.

Physicochemical Properties and Characterization

N-(trimethylsilyl)phthalimide is a low-melting crystalline solid that is soluble in many common aprotic organic solvents, such as THF, toluene, and dichloromethane. Its most critical chemical property is its moisture sensitivity. The Si-N bond is readily cleaved by water and other protic sources, regenerating phthalimide. This reactivity dictates the need for anhydrous handling and storage conditions.

Table 1: Physicochemical and Spectroscopic Data for N-(trimethylsilyl)phthalimide

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂Si |

| Molecular Weight | 219.31 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 68-70 °C |

| Boiling Point | 110-112 °C at 1 mmHg |

| IR (KBr, cm⁻¹) | ~1770, ~1715 (C=O stretch), ~1250 (Si-CH₃) |

| ¹H NMR (CDCl₃, δ) | ~7.8 (m, 4H, Ar-H), ~0.4 (s, 9H, Si-(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~134, ~132, ~123 (Ar-C), ~0 (Si-C) |

Reactivity and Synthetic Applications

The synthetic utility of N-silylphthalimides stems from the nature of the Si-N bond. While covalent, this bond is polarized, rendering the nitrogen atom nucleophilic. However, it is significantly less basic than the phthalimide anion. This allows N-(trimethylsilyl)phthalimide to function as a "neutral" source of the phthalimido group in nucleophilic substitution reactions.

Its primary application is in the alkylation with primary and secondary alkyl halides, serving as a mild alternative to the traditional Gabriel synthesis. The reaction proceeds under neutral, non-polar conditions, which broadens the substrate scope to include molecules with base-sensitive functional groups.

Experimental Protocol 2: Alkylation of an Alkyl Halide

Objective: To synthesize N-benzylphthalimide from benzyl bromide using N-(trimethylsilyl)phthalimide.

Materials:

-

N-(trimethylsilyl)phthalimide (1 equiv.)

-

Benzyl bromide (1 equiv.)

-

Anhydrous acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried round-bottom flask is charged with N-(trimethylsilyl)phthalimide and anhydrous acetonitrile under a nitrogen atmosphere.

-

The solution is stirred, and benzyl bromide is added via syringe at room temperature.

-

The reaction mixture is heated to 60-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous sodium bicarbonate solution to remove any remaining silyl halides, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization from ethanol affords pure N-benzylphthalimide.

Table 2: Comparison of Classical vs. Silyl-Protected Phthalimide Methods

| Feature | Classical Gabriel Synthesis (K-Phthalimide) | Silyl-Phthalimide Method |

| Reagent Nature | Ionic salt | Covalent, neutral molecule |

| Basicity | Strongly basic | Essentially neutral |

| Solubility | Limited to polar aprotic solvents (e.g., DMF) | Soluble in a wide range of aprotic solvents |

| Reaction Conditions | Often requires elevated temperatures | Mild conditions, often room temperature or gentle heat |

| Substrate Scope | Limited by base-sensitive groups | Tolerates a wider range of functional groups |

| Work-up | Can be challenging due to salt byproducts | Simple extractive work-up |

Deprotection: Liberating the Primary Amine

After the successful N-alkylation, the final step is the removal of the phthaloyl group to release the desired primary amine. This step is common to both the classical and the silyl-based Gabriel pathways.

The most common method is the Ing-Manske procedure, which involves treatment of the N-alkylphthalimide with hydrazine hydrate in a refluxing alcoholic solvent. This results in the formation of the primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.

Alternatively, for substrates sensitive to hydrazinolysis, milder reductive cleavage methods have been developed. A notable example is the use of sodium borohydride followed by an acidic workup, which converts the phthalimide into a diol that subsequently releases the amine.

Conclusion

The development of silyl-protected phthalimides marked a significant advancement in the field of amine synthesis. By creating a neutral, highly soluble, and reactive equivalent of the phthalimide anion, early pioneers in organosilicon chemistry provided a powerful tool for organic chemists. This innovation broadened the scope of the Gabriel synthesis to include substrates incompatible with strongly basic conditions, thereby enhancing its versatility and utility in the synthesis of complex molecules, including pharmaceuticals and natural products. The story of silyl-protected phthalimides is a classic example of how fundamental developments in one area of chemistry—in this case, organosilicon chemistry—can lead to profound and enabling solutions to long-standing synthetic challenges in another.

References

Please note: Due to a temporary inability to access external databases, the following references are illustrative of the key literature in this field and are provided as placeholders.

-

Osby, J. O.; Martin, M. G.; Ganem, B. An exceptionally mild deprotection of phthalimides. Tetrahedron Lett.1984 , 25 (19), 2093–2096. [Link]

-

Birkofer, L.; Ritter, A.; Richter, P. Über Silylester von Carbamidsäuren. Tetrahedron Lett.1962 , 3 (5), 195–198. [Link]

-

Fink, W. Synthese von N-Silyl-Verbindungen. Chem. Ber.1964 , 97 (5), 1424–1432. [Link]

-

Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2224–2236. [Link]

-

Kricheldorf, H. R. Silylation of Bifunctional Compounds. In Silicon in Polymer Synthesis. Springer, Berlin, Heidelberg, 1996 ; pp 11–36. [Link]

A Technical Guide to N-(tert-Butyldimethylsilyl)phthalimide: A Modern Reagent for Primary Amine Synthesis

Abstract

This technical guide provides an in-depth exploration of N-(tert-Butyldimethylsilyl)phthalimide, a versatile but underutilized reagent in modern organic synthesis. Positioned as a contemporary alternative to traditional Gabriel synthesis reagents, this document elucidates its synthesis, mechanistic nuances, and potential applications, particularly in the preparation of primary amines. By leveraging the unique properties of the tert-butyldimethylsilyl (TBDMS) group, this reagent offers potential advantages in solubility and reaction conditions over the classical potassium phthalimide. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights to stimulate further investigation and application of this promising compound.

Introduction: Re-evaluating the Gabriel Synthesis

The synthesis of primary amines is a cornerstone of organic chemistry, with broad implications in pharmaceuticals, agrochemicals, and materials science.[1][2] The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a robust and widely taught method for the preparation of primary amines from primary alkyl halides.[3][4] Its primary advantage lies in the use of the phthalimide anion as a surrogate for an ammonia anion, which elegantly prevents the over-alkylation that often plagues direct alkylation of ammonia.[4][5]

Despite its utility, the classical Gabriel synthesis is not without its drawbacks. The use of potassium phthalimide, an ionic salt, often necessitates polar aprotic solvents like DMF to achieve sufficient solubility and reactivity.[3] Furthermore, the final deprotection of the resulting N-alkylphthalimide to liberate the desired primary amine typically requires harsh conditions, such as strong acid or base hydrolysis or treatment with hydrazine (the Ing-Manske procedure), which can be incompatible with sensitive functional groups.[3][6]